molecular formula C10H9NO4 B12883467 Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate

Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate

Cat. No.: B12883467
M. Wt: 207.18 g/mol
InChI Key: WOBMXHYUDLAERK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate, often involves the (3 + 2) cycloaddition reaction. This reaction typically employs an alkyne as a dipolarophile and a nitrile oxide as the dipole . Common catalysts used in these reactions include copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for isoxazole derivatives focus on optimizing yield and purity while minimizing waste and environmental impact. Metal-free synthetic routes are gaining popularity due to their eco-friendly nature and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate include other isoxazole derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties .

Biological Activity

Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways and cancer cell proliferation. The compound has been shown to inhibit specific enzymes that are crucial for tumor growth and inflammation.

Anticancer Activity

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • HepG2 (liver cancer)

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50_{50} (µM)Mechanism
This compoundMCF-722.47Induces apoptosis
This compoundHeLa25.87Cell cycle arrest
This compoundHepG219.19Inhibition of proliferation

These findings indicate that the compound can significantly reduce cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise in reducing inflammation. It may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies and Research Findings

  • Study on Isoxazole Derivatives :
    A study synthesized various isoxazole derivatives, including this compound, and evaluated their anticancer properties. The results indicated moderate to potent antiproliferative activities against multiple cancer cell lines with low IC50_{50} values, highlighting their potential as novel anticancer agents .
  • Mechanism Exploration :
    Research explored the mechanism through which this compound induces apoptosis in cancer cells. Flow cytometry analysis revealed that the compound causes cell cycle arrest in the S phase and activates caspases involved in the apoptotic pathway .
  • Immunosuppressive Effects :
    Another study investigated the immunosuppressive properties of isoxazole derivatives, noting that certain compounds could inhibit lymphocyte proliferation while enhancing other immune responses. This dual action suggests potential applications in autoimmune diseases .

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

methyl 4-methoxy-1,2-benzoxazole-6-carboxylate

InChI

InChI=1S/C10H9NO4/c1-13-8-3-6(10(12)14-2)4-9-7(8)5-11-15-9/h3-5H,1-2H3

InChI Key

WOBMXHYUDLAERK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C=NO2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.